

Sophorose: A Technical Guide to a Versatile Disaccharide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a distinctive β -1,2-glycosidic bond, has garnered significant attention in various scientific and industrial fields.[1] Initially isolated from the pods of Sophora japonica, this carbohydrate is a key component of sophorolipids, which are biosurfactants produced by yeasts such as Starmerella bombicola (formerly Candida bombicola).[1][2][3][4] Beyond its structural role, **sophorose** is a potent signaling molecule, most notably as a powerful inducer of cellulase gene expression in the fungus Trichoderma reesei. This technical guide provides an in-depth overview of the core aspects of **sophorose**, including its chemical and physical properties, biosynthesis, biological functions, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Sophorose is a white, crystalline, water-soluble solid. Its unique β -1,2 linkage distinguishes it from other glucose disaccharides like maltose (α -1,4), cellobiose (β -1,4), and trehalose (α , α -1,1). This structural feature is crucial for its specific biological activities.



Property	Value	References
Chemical Formula	C12H22O11	
Molar Mass	342.30 g/mol	-
CAS Number	534-46-3	-
Systematic Name	2-O-β-D-glucopyranosyl-D- glucose	-
Melting Point	196-198 °C	-
Solubility	Soluble in water	-

Biosynthesis and Production

Sophorose can be obtained through natural extraction, microbial fermentation, and enzymatic or chemical synthesis.

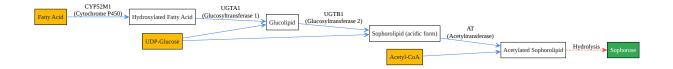
Natural Occurrence

Sophorose was first isolated from the pods of Sophora japonica.

Microbial Production via Sophorolipids

The yeast Starmerella bombicola is a primary producer of sophorolipids, which are glycolipids where **sophorose** is linked to a long-chain fatty acid. The biosynthetic pathway for sophorolipids is encoded by a gene cluster that includes a cytochrome P450 monooxygenase, two glucosyltransferases, and an acetyltransferase. **Sophorose** can be liberated from sophorolipids through chemical or enzymatic hydrolysis.





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Caption: Biosynthesis of sophorolipids in Starmerella bombicola.

Enzymatic Synthesis

Sophorose can be efficiently synthesized in a one-pot reaction using a combination of three enzymes: sucrose phosphorylase, 1,2- β -oligoglucan phosphorylase, and exo- β -1,2-glucooligosaccharide sophorohydrolase. This method utilizes inexpensive substrates like sucrose and glucose.

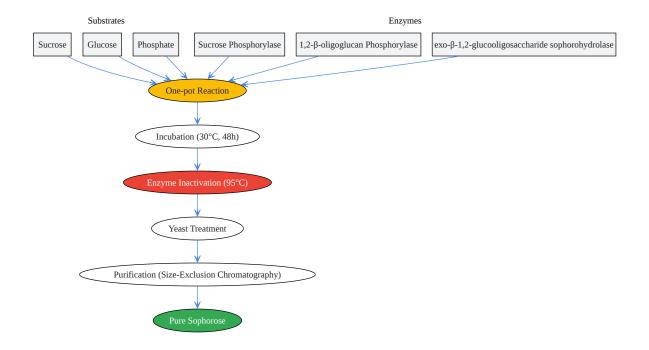
- · Reaction Mixture Preparation:
 - Prepare a reaction mixture containing:
 - 5 mM glucose
 - 250 mM sucrose
 - 10 mM sodium phosphate buffer (pH 7.0)
 - 5 μg/mL sucrose phosphorylase
 - 20 μg/mL 1,2-β-oligoglucan phosphorylase
 - 50 μg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase
- Incubation:



- Incubate the reaction mixture at 30°C for 48 hours.
- Enzyme Inactivation and Sugar Removal:
 - Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.
 - To remove residual glucose and fructose, add 2 g of dry yeast and incubate at 30°C for 2 hours.
- Purification:
 - Centrifuge the mixture to remove yeast cells.
 - Concentrate the supernatant using a rotary evaporator.
 - Purify **sophorose** from the concentrated supernatant by size-exclusion chromatography.
 - Lyophilize the fractions containing pure **sophorose**.

Under optimized conditions, this protocol can yield up to 108 mM of **sophorose**.





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Caption: Workflow for the one-pot enzymatic synthesis of **sophorose**.

Biological Activity

Sophorose exhibits significant biological activity, primarily as a signaling molecule in fungi and as a component of antimicrobial sophorolipids.



Induction of Cellulase Expression in Trichoderma reesei

Sophorose is the most potent known natural inducer of cellulase gene expression in the filamentous fungus T. reesei, a key organism in industrial enzyme production. The induction by **sophorose** is significantly more efficient than that by other disaccharides like lactose and cellobiose.

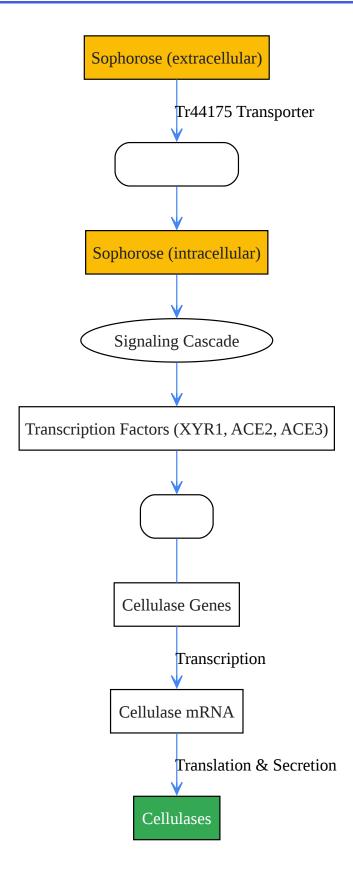
Inducer	Relative Induction Efficiency	Reference
Cellobiose	1	
Lactose	~20	-
Sophorose	~2500	-

The induction of cellulase activity by a mixture of glucose and **sophorose** (MGS) was found to be 1.64-fold and 5.26-fold higher than that induced by lactose and cellobiose, respectively.

The signaling pathway for cellulase induction by **sophorose** in T. reesei involves several key components:

- Transporters: **Sophorose** is transported into the fungal cell by specific sugar transporters, such as Tr44175, which can also transport cellobiose and other cello-oligosaccharides.
- Transcription Factors: Once inside the cell, sophorose triggers a signaling cascade that
 leads to the activation of key transcription factors, including XYR1, ACE2, and ACE3, which
 are essential for the expression of cellulase genes.
- β-Glucosidases: The concentration of sophorose is regulated by β-glucosidases, which can both synthesize sophorose from cellobiose via transglycosylation and degrade it into glucose.





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